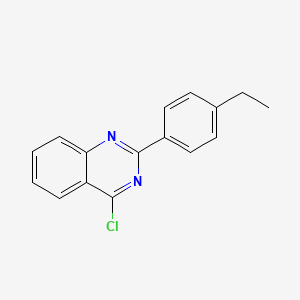
4-Chloro-2-(4-ethylphenyl)quinazoline
Cat. No. B8399021
M. Wt: 268.74 g/mol
InChI Key: ZXYOLOMYVGJCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03998951
Procedure details


A mixture of 7.43 g of 2-(4-ethylphenyl)quinazolin-4(3H)-one and 50 ml of thionyl chloride was treated with 2.17 g of dimethylformamide as described in Example I. The solid was recrystallized twice from petroleum ether (60°-110° fraction) to give 4.23 g of light-colored 4-chloro-2-(4-ethylphenyl)quinazoline, m.p. 75.5°-76.5°; ir and nmr spectra were consistent with the assigned structure.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:18][C:17](=O)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]=2)=[CH:5][CH:4]=1)[CH3:2].S(Cl)([Cl:22])=O>CN(C)C=O>[Cl:22][C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=2)[N:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized twice from petroleum ether (60°-110° fraction)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C1=CC=C(C=C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.23 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
